[1]Benzoselenopheno[3,2-b]thiophene
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Overview
Description
1Benzoselenopheno[3,2-b]thiophene is an organoselenium compound that features a fused ring structure incorporating both selenium and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzoselenopheno[3,2-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fiesselmann thiophene synthesis, which involves the reaction of a selenophene derivative with a thiophene precursor . The reaction conditions often require the use of a catalyst, such as palladium, and may involve high temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 1This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1Benzoselenopheno[3,2-b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used, typically in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or selenoxides, while reduction could produce the corresponding selenol or thiol derivatives .
Scientific Research Applications
1Benzoselenopheno[3,2-b]thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential use in developing new materials with unique electronic and optical properties.
Biological Research:
Mechanism of Action
The mechanism by which 1Benzoselenopheno[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The presence of selenium and sulfur atoms in the fused ring system allows for unique interactions with other molecules, facilitating charge transfer and enhancing electronic properties . These interactions are crucial for its function in electronic devices, where it acts as a semiconductor or conductive material .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing analog with similar electronic properties but lacking selenium.
Selenophene: A selenium-containing analog without sulfur, offering different electronic characteristics.
Benzothiophene: Another sulfur-containing compound with a fused ring structure, used in similar applications.
Uniqueness
1Benzoselenopheno[3,2-b]thiophene is unique due to the combination of selenium and sulfur in its structure, which imparts distinct electronic properties not found in its analogs. This makes it particularly valuable in applications requiring specific charge transport characteristics .
Properties
CAS No. |
37958-13-7 |
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Molecular Formula |
C10H6SSe |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
[1]benzoselenolo[3,2-b]thiophene |
InChI |
InChI=1S/C10H6SSe/c1-2-4-8-7(3-1)10-9(12-8)5-6-11-10/h1-6H |
InChI Key |
SKSQGUIRAXRTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C([Se]2)C=CS3 |
Origin of Product |
United States |
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